molecular formula C19H19F3N2O3S B2961254 (E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine CAS No. 1421586-64-2

(E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine

Cat. No. B2961254
CAS RN: 1421586-64-2
M. Wt: 412.43
InChI Key: MDLBGQKRUOUXGX-JLHYYAGUSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the styrylsulfonyl group, and the attachment of the piperidine ring to the pyridine ring via an ether linkage. The trifluoromethyl group could be introduced using various methods, such as the use of trifluoromethylating reagents .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the pyridine ring is aromatic and can participate in electrophilic aromatic substitution reactions. The trifluoromethyl group is electron-withdrawing, which could influence the reactivity of the pyridine ring .

Scientific Research Applications

Sulfonamide Cyclization

Sulfonamides, such as derivatives related to the mentioned compound, are used as novel terminators in cationic cyclizations. These reactions are catalyzed by trifluoromethanesulfonic acid, leading to the formation of pyrrolidines and piperidines, which are preferred even when tertiary carbocations could form piperidines. This process is significant for the efficient creation of polycyclic systems, demonstrating the compound's role in synthetic organic chemistry (Haskins & Knight, 2002).

Electrochemical Windows of Ionic Liquids

Research into the electrochemical windows (EWs) of ionic liquids, including those with piperidinium, pyridinium, and trifluoromethylsulfonyl groups, has shown that the structure of ionic liquids significantly affects their electrochemical properties. This is pivotal for their use as electrolytes in various industrial applications, demonstrating the broad relevance of trifluoromethylsulfonyl-containing compounds (Hayyan et al., 2013).

Boekelheide Rearrangement

The Boekelheide rearrangement has been applied using compounds with functionalities similar to "(E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine" for synthesizing pyrrolidines and piperidines. The use of di-tert-butylsilyl bis(trifluoromethanesulfonate) as a promoter showcases the compound's utility in facilitating intramolecular cyclizations, opening new avenues in medicinal chemistry and drug design (Massaro et al., 2011).

Heterocyclic Building Blocks Synthesis

Vinyl diphenylsulfonium triflate, bearing structural resemblance, has been used for the annulation of α-CF3 substituted, epoxide-fused heterocycles like pyrrolidines and piperidines. This methodology offers a diastereoselective approach to synthesizing valuable heterocyclic building blocks, underlining the compound's importance in developing pharmacologically active molecules (Fritz et al., 2012).

Metal Oxide Solubilization

Ionic liquids featuring trifluoromethylsulfonyl and other related groups have been designed for the selective dissolution of metal oxides and hydroxides. These findings are crucial for advancements in materials science, particularly in the selective extraction and processing of metals (Nockemann et al., 2008).

properties

IUPAC Name

2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]oxy-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O3S/c20-19(21,22)16-6-7-18(23-14-16)27-17-8-11-24(12-9-17)28(25,26)13-10-15-4-2-1-3-5-15/h1-7,10,13-14,17H,8-9,11-12H2/b13-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLBGQKRUOUXGX-JLHYYAGUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine

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